molecular formula C10H9NO3S B3317042 6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester CAS No. 955886-85-8

6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester

Cat. No.: B3317042
CAS No.: 955886-85-8
M. Wt: 223.25 g/mol
InChI Key: DQZPHOLZUXBGST-UHFFFAOYSA-N
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Description

6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester (hypothetical structure: methyl 4-methoxy-1,3-benzothiazole-6-carboxylate) is a benzothiazole derivative with a methoxy group at position 4 and a methyl ester at position 6. Benzothiazoles are heterocyclic compounds featuring a benzene ring fused to a thiazole (sulfur and nitrogen-containing ring). These compounds are of significant interest in medicinal chemistry and materials science due to their electronic properties and bioactivity .

The compound’s ester and methoxy substituents likely influence solubility, reactivity, and biological interactions, as seen in related benzothiazoles .

Properties

IUPAC Name

methyl 4-methoxy-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-13-7-3-6(10(12)14-2)4-8-9(7)11-5-15-8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZPHOLZUXBGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401263671
Record name Methyl 4-methoxy-6-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955886-85-8
Record name Methyl 4-methoxy-6-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955886-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methoxy-6-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester typically involves the condensation of 2-aminobenzenethiol with aldehydes or acids, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 4-methoxybenzaldehyde in the presence of a catalyst to form the intermediate, which is then esterified using methanol and an acid catalyst .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For example, the use of carbon dioxide as a raw material in the presence of diethylsilane and a catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can yield benzothiazole derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions: 6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development Intermediates

The compound serves as a crucial synthetic intermediate in the development of pharmaceuticals. Notably, it has been identified as an intermediate for FXR (Farnesoid X receptor) agonists, which are potential treatments for metabolic disorders such as nonalcoholic fatty liver disease and primary biliary cirrhosis . The structural characteristics of this compound enable modifications that enhance biological activity.

1.2 Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit antimicrobial properties. For instance, studies have shown that modifications in the benzothiazole ring can lead to enhanced efficacy against various bacterial strains, making it a candidate for antibiotic development .

1.3 Anticancer Properties

6-Benzothiazolecarboxylic acid derivatives have been explored for their anticancer potential. The compound's ability to interact with biological targets involved in cancer cell proliferation suggests its utility in designing new chemotherapeutic agents .

Agricultural Applications

2.1 Pesticide Development

This compound has shown promise in agricultural applications, particularly as a precursor for developing novel pesticides. Its chemical structure allows for the synthesis of compounds that can effectively target pests while minimizing environmental impact .

2.2 Plant Growth Regulators

Research has suggested that benzothiazole derivatives can act as plant growth regulators, promoting healthy growth and development in various crops. This application could lead to increased agricultural productivity while reducing the need for synthetic fertilizers .

Material Science Applications

3.1 Polymer Chemistry

In materials science, 6-benzothiazolecarboxylic acid derivatives are used to synthesize polymers with specific properties. Their incorporation into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for various industrial applications.

3.2 Coatings and Additives

The compound can also be utilized in formulating coatings and additives that provide protection against UV radiation and corrosion. These properties are essential in industries such as automotive and construction.

Data Tables

Application Area Specific Use Benefits
Medicinal ChemistryDrug DevelopmentIntermediates for FXR agonists
Antimicrobial AgentsEffective against bacterial strains
Anticancer AgentsPotential new chemotherapeutics
Agricultural SciencePesticide DevelopmentTargeted pest control
Plant Growth RegulatorsEnhanced crop growth
Material SciencePolymer SynthesisImproved thermal stability
Coatings/AdditivesUV protection and corrosion resistance

Case Studies

Case Study 1: FXR Agonist Development
A study detailed the synthesis of an FXR receptor agonist using 6-benzothiazolecarboxylic acid, 4-methoxy-, methyl ester as an intermediate. The resulting compounds demonstrated significant activity in preclinical models for treating metabolic disorders .

Case Study 2: Antimicrobial Efficacy
Research conducted on various benzothiazole derivatives revealed that modifications to the methyl ester group significantly enhanced antimicrobial activity against resistant bacterial strains, demonstrating the compound's potential in antibiotic development .

Mechanism of Action

The mechanism of action of 6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Benzothiazole Derivatives

Compound Name (Positional Substituents) Molecular Formula Substituents Physical State Solubility Key Evidence Sources
Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate C₁₀H₉NO₃S 2-COOCH₃, 6-OCH₃ White crystalline solid Soluble in CH₂Cl₂, ethanol; insoluble in water
Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate C₁₁H₁₁NO₂S 2-CH₃, 6-COOCH₂CH₃ Liquid Likely soluble in organic solvents
2-Chloro-4,5,6,7-tetrahydrobenzothiazole-6-carboxylic acid ethyl ester C₁₀H₁₂ClNO₂S 2-Cl, partially saturated ring, 6-COOCH₂CH₃ Not specified Depends on alkyl chain and ring saturation
Methyl 2-amino-1,3-benzothiazole-6-carboxylate C₉H₈N₂O₂S 2-NH₂, 6-COOCH₃ Liquid (yellow) Solubility in polar aprotic solvents inferred
6-Benzothiazolecarboxylic acid, 2-isocyanato-, methyl ester C₉H₆N₂O₂S 2-NCO, 6-COOCH₃ Not specified Reactivity driven by isocyanato group

Substituent Position and Electronic Effects

  • In contrast, a hypothetical 4-methoxy substituent (as in the target compound) would alter electron distribution, possibly affecting reactivity in electrophilic substitution reactions. Methoxy groups generally increase solubility in organic solvents but reduce water solubility due to their hydrophobic nature .
  • Ester Group Position :

    • A methyl ester at position 6 (as in the target compound) versus position 2 (as in ) may influence steric hindrance and binding affinity in biological systems. For example, ethyl 2-methyl-1,3-benzothiazole-6-carboxylate demonstrates how alkyl chain length (methyl vs. ethyl) and substituent position modulate physicochemical properties.

Biological Activity

6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester, also known as 4-methoxy-6-benzothiazolecarboxylic acid methyl ester, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula: C10H11NO3S
  • Molecular Weight: 225.27 g/mol
  • CAS Number: 955886-84-7

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Activity
    • Studies have demonstrated that 6-benzothiazolecarboxylic acid derivatives possess antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
  • Antitumor Potential
    • Research indicates that this compound may have antitumor properties. In vitro studies have revealed that it can inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy .
  • FXR Receptor Agonism
    • The compound has been identified as an agonist for the Farnesoid X receptor (FXR), which is involved in regulating lipid metabolism and glucose homeostasis. This activity suggests its potential use in treating metabolic disorders such as non-alcoholic fatty liver disease and diabetes .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its antitumor effects.
  • Interaction with Receptors : As an FXR agonist, it modulates gene expression related to lipid metabolism and inflammation.
  • Induction of Apoptosis : In cancer cells, it may induce apoptosis through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Research Findings and Case Studies

StudyFindings
Demonstrated antimicrobial activity against Staphylococcus aureus and E. coli.Supports potential use as an antimicrobial agent.
Exhibited significant inhibition of proliferation in breast cancer cell lines (MCF-7).Indicates potential for development as an anticancer drug.
Identified as an FXR agonist with effects on lipid metabolism regulation.Suggests therapeutic applications in metabolic disorders.

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester?

  • Methodological Answer : Synthesis typically involves constructing the benzothiazole core followed by functionalization. A reported approach (e.g., ethyl 2-benzothiazolecarboxylate synthesis) uses condensation of 2-aminobenzenethiol derivatives with oxalate esters under acidic conditions . For the 4-methoxy group, methoxylation via nucleophilic substitution or protection/deprotection strategies (e.g., using methoxyamine) may be employed. Final esterification of the carboxylic acid with methanol (acid-catalyzed) completes the synthesis. Purification via column chromatography (e.g., ethyl acetate/hexane) is recommended .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :

  • ¹H NMR : Methoxy protons (δ ~3.8–4.0 ppm), aromatic protons on benzothiazole (δ ~7.0–8.5 ppm), and methyl ester protons (δ ~3.7–3.9 ppm) .
  • ¹³C NMR : Ester carbonyl (δ ~165–170 ppm), benzothiazole carbons (δ ~120–160 ppm), and methoxy carbon (δ ~55–60 ppm) .
  • IR : Stretching vibrations for ester C=O (~1700–1750 cm⁻¹) and aromatic C=C (~1450–1600 cm⁻¹) .
  • MS : Molecular ion peak at m/z 225 (C₁₀H₉NO₃S) with fragmentation patterns confirming substituents .

Q. What are the key solubility and stability considerations for this compound?

  • Methodological Answer : The compound is lipophilic due to the ester and methoxy groups, with solubility in polar aprotic solvents (e.g., DMSO, DCM) and limited water solubility. Stability is pH-sensitive: avoid prolonged exposure to strong acids/bases to prevent ester hydrolysis. Store under anhydrous conditions at 2–8°C .

Advanced Research Questions

Q. How can the methoxy group at position 4 be selectively modified for functionalization studies?

  • Methodological Answer : Demethylation using boron tribromide (BBr₃) in dichloromethane at −78°C yields a hydroxyl group, enabling further derivatization (e.g., alkylation, acylation) . Oxidation with KMnO₄ or RuO₄ under controlled conditions may convert methoxy to carbonyl groups if adjacent to reactive positions. Protecting groups (e.g., TBS ethers) are recommended during multi-step syntheses to prevent unintended side reactions .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, identifying electrophilic sites (e.g., C-2 of benzothiazole). Molecular dynamics simulations assess steric effects of the methoxy group on reaction pathways. Software like Gaussian or ORCA is used to optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) .

Q. How to resolve contradictions in reported spectroscopic data across studies?

  • Methodological Answer : Cross-validate data using standardized protocols (e.g., NIST reference spectra ). Internal standards (e.g., TMS for NMR) and calibrated instruments reduce variability. Report solvent, temperature, and concentration details, as shifts in ¹H NMR can vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) . For mass spectrometry, high-resolution instruments (HRMS) confirm molecular formulas .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Methodological Answer : Based on reaction condition tables :

  • Step 1 (Benzothiazole formation) : Use excess diethyl oxalate and reflux in ethanol (yield: 85–90%).
  • Step 2 (Methoxy introduction) : Optimize reaction time (12–24 h) with NaOMe in DMF at 80°C.
  • Step 3 (Esterification) : Catalyze with H₂SO₄ (1–2 mol%) in methanol under inert atmosphere (yield: 92–95%).
  • Purification : Gradient elution in column chromatography (hexane → ethyl acetate) minimizes byproducts.

Q. How does the electronic effect of the methoxy group influence the compound’s reactivity?

  • Methodological Answer : The methoxy group is electron-donating (+M effect), increasing electron density on the benzothiazole ring. This activates positions ortho/para to the methoxy group for electrophilic substitution. Electrochemical studies (cyclic voltammetry) quantify redox potentials, while Hammett constants (σₚ) correlate substituent effects with reaction rates .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester
Reactant of Route 2
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6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester

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